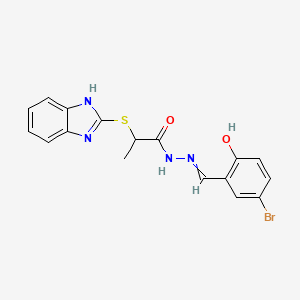
KH7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KH7 is a synthetic organic compound known as a soluble adenylyl cyclase (sAC) inhibitor. It has been widely used in scientific research due to its ability to inhibit the production of cyclic adenosine monophosphate (cAMP) by targeting sAC. The compound is identified by its chemical name, (E)-2-(1H-benzimidazol-2-ylthio)-N’-(5-bromo-2-hydroxybenzylidene)propanehydrazide, and has the molecular formula C17H15BrN4O2S .
Méthodes De Préparation
KH7 can be synthesized through a series of chemical reactions involving the condensation of benzimidazole derivatives with bromohydroxybenzaldehyde. The synthetic route typically involves the following steps:
Condensation Reaction: Benzimidazole is reacted with a suitable thiol compound to form a benzimidazolylthio derivative.
Aldehyde Addition: The benzimidazolylthio derivative is then reacted with 5-bromo-2-hydroxybenzaldehyde under specific conditions to form the final product, this compound
Analyse Des Réactions Chimiques
KH7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly involving the bromine atom in its structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
KH7 exerts its effects by inhibiting soluble adenylyl cyclase, an enzyme responsible for the production of cAMP from adenosine triphosphate (ATP). By blocking this enzyme, this compound reduces the levels of cAMP within cells, thereby affecting various signaling pathways. The molecular targets of this compound include the sAC enzyme and associated signaling proteins involved in cAMP-mediated processes .
Comparaison Avec Des Composés Similaires
KH7 is unique in its specificity for soluble adenylyl cyclase. Similar compounds include:
Catechol derivatives of estrogen (CEs): These compounds also inhibit sAC but have different chemical structures and mechanisms of action.
This compound stands out due to its selective inhibition of sAC without affecting transmembrane adenylyl cyclases, making it a valuable tool in research focused on cAMP signaling .
Propriétés
Formule moléculaire |
C17H15BrN4O2S |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H15BrN4O2S/c1-10(25-17-20-13-4-2-3-5-14(13)21-17)16(24)22-19-9-11-8-12(18)6-7-15(11)23/h2-10,23H,1H3,(H,20,21)(H,22,24) |
Clé InChI |
WILMXUAKQKGGCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |
Pictogrammes |
Acute Toxic |
Synonymes |
2-(1H-benzo(d)imidazol-2-ylthio)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















